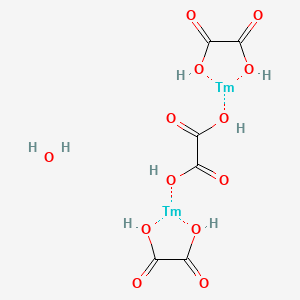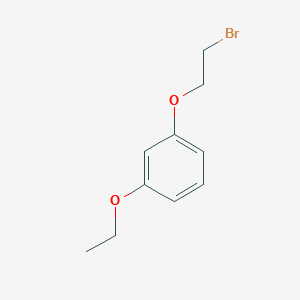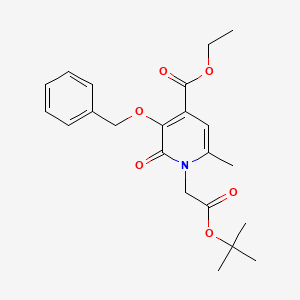![molecular formula C14H20BNO6 B3120621 2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid CAS No. 266999-35-3](/img/structure/B3120621.png)
2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure Analysis
The compound 2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid belongs to a class of compounds that have been extensively studied for their unique structural and chemical properties. One notable study focused on the crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, to examine the role of N-methylation in determining peptide conformation. The study found that the tert-butoxycarbonyl group exhibited a trans-trans conformation, and the side chain had a folded conformation, with two phenyl rings being effectively perpendicular to one another. This structural arrangement was linked to the formation of strong intermolecular O-H...O hydrogen bonds between the carboxylate hydroxyl group and the urethane carbonyl group, highlighting the compound's potential in peptide synthesis and design (Jankowska et al., 2002).
Synthetic Applications
The synthesis and functionalization of compounds containing the tert-butoxycarbonyl group, like this compound, have been pivotal in developing new methodologies and materials in chemistry. For instance, a study on the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenyl(or 3-vinyl)propionate discussed mechanistic considerations in forming tetrahydro-1,3-oxazin-2-ones. This work highlights the versatility of tert-butoxycarbonyl-protected intermediates in synthesizing complex organic molecules, which could be applied in medicinal chemistry and material sciences (Kurihara et al., 1991).
Advanced Material Design
The functionalization of surfaces and the design of metal-organic frameworks (MOFs) are cutting-edge areas of research that benefit from the unique properties of compounds similar to this compound. For example, the study on the functionalization of glassy carbon surfaces with various amino acids, including derivatives similar to the compound of interest, provides insights into creating advanced materials with tailored surface properties. These materials have potential applications in biosensing, catalysis, and energy storage devices (Vanossi et al., 2012).
Propriétés
IUPAC Name |
3-(4-boronophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO6/c1-14(2,3)22-13(19)16-11(12(17)18)8-9-4-6-10(7-5-9)15(20)21/h4-7,11,20-21H,8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRRXMOSJYUMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Fluorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B3120546.png)

![Benzene, bis[(trimethoxysilyl)ethyl]-](/img/structure/B3120557.png)







![tert-Butyl N-[(3R,4S)-4-[(tert-Butyldimethylsilyl)oxy]pyrrolidin-3-yl]carbamate](/img/structure/B3120630.png)

![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)
